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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523 Get Quote

3-Bromo-6-fluoropyridazine is a halogenated heterocyclic compound of significant interest in

the fields of medicinal chemistry and materials science. As a substituted pyridazine, its

electron-deficient aromatic core, functionalized with two distinct halogens, offers a versatile

platform for the synthesis of complex molecular architectures. The strategic placement of a

bromine atom, ideal for transition metal-catalyzed cross-coupling reactions, and a fluorine

atom, which can modulate physicochemical properties and serve as a leaving group in

nucleophilic substitutions, makes this molecule a highly valuable building block for drug

discovery programs and the development of novel functional materials.

This guide provides a comprehensive overview of the known and predicted properties of 3-
Bromo-6-fluoropyridazine, its characteristic reactivity, and robust protocols for its synthetic

manipulation, empowering researchers to fully leverage its synthetic potential.

Molecular Identity and Physicochemical Properties
The fundamental identity of 3-Bromo-6-fluoropyridazine is established by its unique

molecular structure and associated identifiers.

Caption: Molecular Structure of 3-Bromo-6-fluoropyridazine.
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Identifier Value Source

CAS Number 1353854-35-9

Molecular Formula C₄H₂BrFN₂

| Molecular Weight | 176.97 g/mol | |

Table 2: Predicted Physicochemical Properties While extensive experimental data for this

specific molecule is not widely published, its properties can be reliably predicted based on its

structure and comparison with similar halogenated heterocycles.

Property
Predicted Value /
Observation

Justification

Appearance
White to off-white crystalline

solid

Typical for small, halogenated

aromatic compounds.

Melting Point Moderately high

The planar, polar structure

allows for efficient crystal

lattice packing, leading to a

higher melting point than non-

polar analogues.

Boiling Point > 200 °C (at atm. pressure)

High polarity and molecular

weight suggest a relatively

high boiling point.

Solubility

Soluble in polar organic

solvents (DMF, DMSO,

Dioxane); sparingly soluble in

non-polar solvents; poorly

soluble in water.

The polar pyridazine core and

C-F bond enhance solubility in

polar organic media, while the

overall structure is not

conducive to extensive

hydrogen bonding with water.

Spectroscopic Profile for Structural Verification
Confirmation of the structure and purity of 3-Bromo-6-fluoropyridazine relies on standard

spectroscopic techniques. The following data represent the expected spectral characteristics
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for a researcher seeking to verify its synthesis.

Table 3: Expected Spectroscopic Data

Technique Expected Observations

¹H NMR

Two signals in the aromatic region (δ 7.5-
8.5 ppm). Each signal will appear as a
doublet of doublets (dd) due to coupling
with the adjacent proton and a smaller
through-space or through-bond coupling
to the ¹⁹F atom.

¹³C NMR

Four distinct signals in the aromatic region (δ

110-160 ppm). The carbons bonded to fluorine

and bromine will show characteristic shifts and

coupling constants (JC-F).

¹⁹F NMR
A single signal, likely a doublet of doublets (dd),

coupled to the two nearby aromatic protons.

| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion (M⁺) peak due to the

presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of 3-Bromo-6-fluoropyridazine is dominated by the differential reactivity of

its C-Br and C-F bonds. This dichotomy allows for highly selective, stepwise functionalization,

which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the C6-
Position
Expert Insight: The pyridazine ring is inherently electron-deficient due to the inductive and

mesomeric effects of its two adjacent nitrogen atoms. This effect is significantly amplified by the

strongly electron-withdrawing fluorine atom at the C6 position. Consequently, the C6 carbon is

highly electrophilic and susceptible to attack by nucleophiles. In SNAr reactions, the C-F bond
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is preferentially cleaved over the C-Br bond because fluoride is an excellent leaving group in

the context of an activated aromatic system.

3-Bromo-6-fluoropyridazine

Meisenheimer Complex
(Anionic Intermediate)

1. Nucleophilic Attack at C6

Nucleophile (Nu-H)
Base (e.g., K2CO3)
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Heat

6-Substituted-3-bromopyridazine

2. Elimination of F⁻

Aqueous Workup
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Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Trustworthy Protocol: Synthesis of 3-Bromo-6-(morpholino)pyridazine

This protocol provides a self-validating method for the SNAr reaction, a foundational

transformation for this substrate.

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 3-Bromo-6-fluoropyridazine (1.0 eq), morpholine (1.2 eq), and anhydrous

potassium carbonate (2.0 eq).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate

concentration of approximately 0.5 M.

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the

reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is

consumed (typically 4-12 hours).

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water,

which will precipitate the crude product.

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under

vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or

purify by column chromatography on silica gel to yield the pure product.

Validation: Confirm the structure of the product by NMR spectroscopy and mass

spectrometry.

Palladium-Catalyzed Cross-Coupling at the C3-Position
Expert Insight: The carbon-bromine bond is significantly weaker and more polarizable than the

carbon-fluorine bond. This makes the C-Br bond the exclusive site for oxidative addition to a

low-valent palladium(0) catalyst, the rate-determining step in most cross-coupling reactions.

This remarkable selectivity allows for the installation of carbon-carbon or carbon-heteroatom
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bonds at the C3 position while preserving the fluorine atom for potential subsequent SNAr

reactions.

3-Bromo-6-fluoropyridazine

3-Aryl-6-fluoropyridazine

Suzuki Coupling
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Caption: Workflow for a selective Suzuki cross-coupling reaction.

Trustworthy Protocol: Synthesis of 3-Aryl-6-fluoropyridazine via Suzuki Coupling

This protocol details a robust and reproducible method for Suzuki cross-coupling.

Reaction Setup: In a Schlenk flask, combine 3-Bromo-6-fluoropyridazine (1.0 eq), the

desired arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon).

Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via

syringe.

Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by

TLC or LC-MS. The reaction is typically complete within 6-18 hours.

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the

mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash

the filter pad with additional ethyl acetate.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-

fluoropyridazine.

Validation: Characterize the final product by NMR and mass spectrometry to confirm its

identity and purity.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Bromo-6-fluoropyridazine is not widely

available, data from closely related analogues such as 3-bromo-5-fluoropyridine and 3-bromo-

6-fluoropyridin-2-amine suggest the following precautions.
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Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause

respiratory irritation. May be harmful if swallowed.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and

chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly

after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Applications in Medicinal Chemistry and Drug
Discovery
The 3-bromo-6-fluoropyridazine scaffold is a privileged structure in modern drug discovery

for several key reasons:

Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby

improving the pharmacokinetic profile of a drug candidate.

Modulation of pKa: The electron-withdrawing nature of the pyridazine ring and fluorine atom

can lower the pKa of adjacent basic centers, which can be crucial for optimizing cell

permeability and target engagement.

Bioisosterism: The pyridazine ring is often used as a bioisostere for other aromatic systems,

offering a unique vector space for substituent placement and improved physicochemical

properties.

Synthetic Handle: As demonstrated, the bromine atom serves as a reliable and versatile

point for late-stage functionalization, allowing for the rapid generation of compound libraries

to explore structure-activity relationships (SAR).

This versatile building block is frequently employed in the synthesis of kinase inhibitors, G-

protein coupled receptor (GPCR) modulators, and other targeted therapies where precise

control over molecular geometry and electronics is paramount.
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To cite this document: BenchChem. [Introduction: The Strategic Value of 3-Bromo-6-
fluoropyridazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1444523#physical-and-chemical-properties-of-3-
bromo-6-fluoropyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1444523#physical-and-chemical-properties-of-3-bromo-6-fluoropyridazine
https://www.benchchem.com/product/b1444523#physical-and-chemical-properties-of-3-bromo-6-fluoropyridazine
https://www.benchchem.com/product/b1444523#physical-and-chemical-properties-of-3-bromo-6-fluoropyridazine
https://www.benchchem.com/product/b1444523#physical-and-chemical-properties-of-3-bromo-6-fluoropyridazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1444523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

